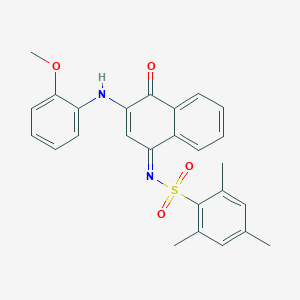
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, commonly known as TAK-733, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is an important signaling pathway that regulates cell growth, differentiation, and survival. TAK-733 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
TAK-733 targets the N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide pathway by inhibiting the activity of MEK1/2, which are upstream kinases that activate ERK1/2, the final effectors of the pathway. By inhibiting MEK1/2, TAK-733 prevents the activation of ERK1/2 and downstream signaling events that promote cell growth and survival.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, TAK-733 has also been shown to have effects on normal cells. Specifically, TAK-733 has been shown to inhibit the proliferation of T cells and B cells, which are important components of the immune system. This suggests that TAK-733 may have immunosuppressive effects, which could limit its use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-733 is its specificity for MEK1/2, which reduces the risk of off-target effects. TAK-733 also has good pharmacokinetic properties, which allows for effective delivery to target tissues. However, TAK-733 has some limitations for lab experiments, including its relatively short half-life and the need for high concentrations to achieve effective inhibition of MEK1/2.
Orientations Futures
There are several potential future directions for research on TAK-733. One area of interest is the development of combination therapies that incorporate TAK-733 with other cancer therapies, such as immunotherapies or targeted therapies. Another area of interest is the identification of biomarkers that can predict response to TAK-733, which could help to personalize treatment for individual patients. Finally, further research is needed to better understand the immunosuppressive effects of TAK-733 and to develop strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of TAK-733 involves several steps, starting with the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-amino-4-methoxyaniline to produce N-(2-methoxyanilino)-2,4,6-trimethylbenzenesulfonamide. This intermediate is then reacted with 4-formyl-1-naphthaleneacetic acid to produce TAK-733.
Applications De Recherche Scientifique
TAK-733 has been extensively studied in preclinical models of cancer, including melanoma, colorectal cancer, and pancreatic cancer. In these studies, TAK-733 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. TAK-733 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiotherapy.
Propriétés
Formule moléculaire |
C26H24N2O4S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(NZ)-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-16-13-17(2)26(18(3)14-16)33(30,31)28-22-15-23(25(29)20-10-6-5-9-19(20)22)27-21-11-7-8-12-24(21)32-4/h5-15,27H,1-4H3/b28-22- |
Clé InChI |
CUACRNJETGXKSR-SLMZUGIISA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281268.png)
![2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281269.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281272.png)
![2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281274.png)
![Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281275.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281276.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)

![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)